1,5-Diphenylpenta-1,4-dien-3-one
Description
Overview of Dibenzylideneacetone (B150790) (DBA) within Organic Chemistry
Within organic chemistry, Dibenzylideneacetone is a notable example of a compound synthesized via the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation. wikipedia.orgontosight.aibyjus.comvedantu.com This reaction involves the condensation of benzaldehyde (B42025) with acetone (B3395972) in the presence of a base catalyst, such as sodium hydroxide (B78521). wikipedia.orgontosight.aismolecule.comchemicalbook.combyjus.comvedantu.com The synthesis typically employs a 2:1 molar ratio of benzaldehyde to acetone. tandfonline.com
DBA exists in several isomeric forms depending on the configuration of the double bonds: trans,trans, cis,trans, and cis,cis. wikipedia.orgchemicalbook.comchembk.com The trans,trans isomer is the most common and stable form, often obtained in high yield and purity from the standard synthesis. wikipedia.orgchemicalbook.com
Physicochemical properties of DBA include its insolubility in water and solubility in various organic solvents like ethanol (B145695), acetone, and chloroform. wikipedia.orgcymitquimica.comchemicalbook.comchembk.comchemicalbook.com Its melting point varies depending on the isomer, with the trans,trans isomer melting around 110-111 °C, the cis,trans isomer at 60 °C, and the cis,cis isomer having a boiling point of 130 °C at 2.7 Pa. wikipedia.orgchemicalbook.comchembk.com
Selected Physicochemical Properties of Dibenzylideneacetone Isomers
| Property | trans,trans Isomer | cis,trans Isomer | cis,cis Isomer | Source |
| Appearance | Yellow crystalline solid | Light yellow needle crystal | Yellow oily liquid | chemicalbook.comchembk.com |
| Melting Point (°C) | 110-111 | 60 | - | chemicalbook.comchembk.com |
| Boiling Point (°C) | - | - | 130 (at 2.7 Pa) | chemicalbook.comchembk.com |
| Solubility in Water | Insoluble | Insoluble | Insoluble | chemicalbook.comchembk.com |
| Solubility in Ethanol | Soluble | Soluble | Soluble | chemicalbook.comchembk.com |
| Solubility in Acetone | Soluble | Soluble | Soluble | chemicalbook.comchembk.com |
| Solubility in Chloroform | Soluble | Soluble | Soluble | chemicalbook.comchembk.com |
| Molar Mass ( g/mol ) | 234.29 | 234.29 | 234.29 | wikipedia.orgchembk.com |
| Chemical Formula | C₁₇H₁₄O | C₁₇H₁₄O | C₁₇H₁₄O | wikipedia.orgchembk.com |
DBA exhibits strong absorption in the ultraviolet-visible (UV-Vis) region, a property linked to its conjugated system of double bonds and carbonyl group. cymitquimica.comrsc.orgmdpi.comresearchgate.netrsc.org This photophysical characteristic contributes to its use in applications such as sunscreens. wikipedia.orgsmolecule.comtandfonline.comamazonaws.comzealjournals.com
Historical Context of Dibenzylideneacetone Studies
Dibenzylideneacetone was first prepared in 1881 by German chemist Rainer Ludwig Claisen and Swiss chemist Charles-Claude-Alexandre Claparède. wikipedia.org Their work involved the condensation of benzaldehyde and acetone, a reaction now recognized as a classic example of the Claisen-Schmidt condensation. wikipedia.orgbyjus.comvedantu.com While Claisen noted that Adolf Baeyer might have synthesized DBA as early as 1866, the evidence for this was not definitive. wikipedia.org The preparation of DBA has since become a common experiment in organic chemistry laboratory courses due to its straightforward synthesis and illustrative reaction mechanism. wikipedia.orgbyjus.comtandfonline.com Early studies focused on its synthesis and basic physical properties.
Significance of Dibenzylideneacetone in Contemporary Chemical Science
Dibenzylideneacetone holds significant importance in contemporary chemical science, particularly as a versatile building block and a key ligand in organometallic chemistry. ontosight.aicymitquimica.comsmolecule.comamazonaws.comzealjournals.com Its conjugated structure and reactivity make it valuable in various synthetic transformations.
One of the most prominent applications of DBA is its use as a labile ligand in organometallic complexes, particularly with palladium(0). wikipedia.orgcymitquimica.comsmolecule.comamazonaws.comzealjournals.comwikipedia.orgfishersci.se Complexes such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) are widely employed as catalysts or catalyst precursors in numerous palladium-catalyzed cross-coupling reactions, including the Negishi coupling, Suzuki coupling, Heck reaction, and Buchwald–Hartwig amination. smolecule.comwikipedia.orgfishersci.se The lability of the DBA ligand allows for its easy displacement by other ligands, facilitating the catalytic cycle. wikipedia.org
Beyond its role in catalysis, DBA is also explored for its potential in materials science, including the formation of coordination polymers and its incorporation into self-assembled monolayers. ontosight.aismolecule.com Its photophysical properties, such as UV absorption, continue to be relevant in research related to light-harvesting and protection. cymitquimica.comtandfonline.comrsc.orgmdpi.comresearchgate.netrsc.orgamazonaws.comzealjournals.com Furthermore, DBA serves as a precursor for the synthesis of other organic compounds, including Schiff bases. ontosight.aiwisdomlib.orgwisdomlib.org
Applications of Dibenzylideneacetone
| Application Area | Specific Uses | Source |
| Organometallic Chemistry | Ligand in palladium(0) complexes (e.g., Pd₂(dba)₃, Pd(dba)₂) | wikipedia.orgsmolecule.comamazonaws.comzealjournals.comwikipedia.orgfishersci.se |
| Catalysis in cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig, etc.) | smolecule.comwikipedia.orgfishersci.se | |
| Organic Synthesis | Precursor for other organic compounds (e.g., Schiff bases) | ontosight.aiwisdomlib.orgwisdomlib.org |
| Reactant in Michael addition, cycloaddition, and other reactions | chemicalbook.comchemicalbook.comamazonaws.comacs.org | |
| Materials Science | Formation of coordination polymers | ontosight.aismolecule.com |
| Component in self-assembled monolayers | smolecule.com | |
| Photochemistry | UV absorption studies and applications | cymitquimica.comtandfonline.comrsc.orgmdpi.comresearchgate.netrsc.orgamazonaws.comzealjournals.com |
DBA's reactivity, ease of synthesis, and diverse applications underscore its continued significance in both fundamental and applied chemical research.
Structure
2D Structure
Properties
CAS No. |
538-58-9 |
|---|---|
Molecular Formula |
C85H70O5 |
Molecular Weight |
1171.5 g/mol |
IUPAC Name |
1,5-diphenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/5C17H14O/c5*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h5*1-14H |
InChI Key |
DPWXUOMMJIEYHB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 |
Appearance |
Solid powder |
Other CAS No. |
538-58-9 35225-79-7 |
physical_description |
Solid; [Merck Index] Yellow crystalline powder; [Acros Organics MSDS] |
Pictograms |
Irritant; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dibenzalacetone; AI3-00896; AI3 00896; AI300896 |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Transformations of Dibenzylideneacetone
Advanced Approaches in Dibenzylideneacetone (B150790) Synthesis
While the fundamental Claisen-Schmidt condensation remains the primary route, various refinements and alternative strategies have been explored to improve yield, reaction time, and environmental impact.
Refined Claisen-Schmidt Condensation Protocols
The Claisen-Schmidt condensation for DBA synthesis can be effectively catalyzed by both bases and acids, with specific catalysts and conditions influencing reaction efficiency and product yield. ijrpc.comresearchgate.net
Base-Catalyzed Condensations (e.g., NaOH, KOH, Ba(OH)₂, LiOH·H₂O)
Base catalysis is a widely employed method for the synthesis of dibenzylideneacetone. Common strong bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), barium hydroxide (Ba(OH)₂), and lithium hydroxide monohydrate (LiOH·H₂O) have been successfully utilized. ijrpc.comresearchgate.net The mechanism under basic conditions involves the deprotonation of acetone (B3395972) to form a nucleophilic enolate, which subsequently attacks the electrophilic carbonyl carbon of benzaldehyde (B42025). praxilabs.commagritek.comresearchgate.net
For instance, the synthesis of dibenzalacetone from benzaldehyde and acetone is readily achieved in the presence of sodium hydroxide in an ethanolic alkaline solution. amazonaws.com Studies have demonstrated the effectiveness of NaOH as a catalyst in sonochemical synthesis of dibenzalacetone, achieving a yield of 76.56% in 4 minutes at 35°C. researchgate.netuns.ac.id Potassium hydroxide is also a commonly used base catalyst for this reaction. ijrpc.com Barium hydroxide has been reported as a catalyst for dibenzylideneacetone synthesis. ijrpc.comresearchgate.netgoogle.comgoogle.com Lithium hydroxide monohydrate (LiOH·H₂O) has been identified as an efficient dual activation catalyst for Claisen-Schmidt condensations, including the synthesis of 1,3-diaryl-2-propenones (chalcones), which are structurally related to DBA. researchgate.net These base-catalyzed methods are fundamental and widely adapted in laboratory settings due to their simplicity. magritek.com
Acid-Catalyzed Condensations (e.g., AlCl₃, HCl, BF₃-Et₂O, TiCl₄, RuCl₃)
Acid catalysis offers an alternative pathway for the Claisen-Schmidt condensation. Lewis acids and protic acids can activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the enol form of the ketone. researchgate.net Examples of acid catalysts used in related aldol (B89426) condensations, which can be extended to DBA synthesis, include aluminum trichloride (B1173362) (AlCl₃), hydrochloric acid (HCl), boron trifluoride-etherate (BF₃-Et₂O), titanium tetrachloride (TiCl₄), and ruthenium trichloride (RuCl₃). ijrpc.comresearchgate.net While acid catalysis is effective, the choice of catalyst and reaction conditions is crucial to minimize side reactions and achieve high yields. taltech.ee Some studies on related reactions indicate that certain Lewis acids like TiCl₄ and BF₃·OEt₂ can lead to elimination products under specific conditions. ualberta.ca
Catalysis with Solid Base Catalysts (SBC) from Renewable Sources (e.g., coal combustion fly ash)
The development of sustainable and environmentally friendly synthetic routes is an active area of research. Solid base catalysts (SBCs), particularly those derived from renewable or waste materials, have gained attention for their potential in reactions like the Claisen-Schmidt condensation. Coal combustion fly ash, a readily available waste product, has been successfully utilized as a source for preparing effective solid base catalysts for the synthesis of dibenzylideneacetone. researchgate.netresearchgate.netresearchgate.net
One study demonstrated the catalytic efficiency of an SBC derived from coal combustion fly ash, prepared using potassium hydroxide (30 wt.%) on thermally activated F-type fly ash. This catalyst facilitated the synthesis of DBA with a reported yield of 94%. researchgate.netcolab.ws Characterization of this catalyst revealed the presence of strong basic hydroxyl (-OH) sites, which are highly suitable for promoting the crossed aldol condensation reaction between acetone and benzaldehyde. researchgate.net The use of such catalysts aligns with green chemistry principles by utilizing waste materials and potentially simplifying product separation.
Microwave Irradiation Techniques for Crossed-Aldol Condensation
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as reduced reaction times, improved yields, and sometimes increased selectivity compared to conventional heating methods. nih.govijsrst.com Microwave-assisted Claisen-Schmidt condensation has been applied to the synthesis of α,β-unsaturated ketones, including benzalacetones, which are intermediates in DBA synthesis. nih.govd-nb.info
While some studies specifically focus on the microwave-assisted synthesis of monosubstituted products like benzalacetone, the technique can be adapted for the synthesis of dibenzylideneacetone by controlling the stoichiometry of reactants and reaction conditions. nih.gov Microwave irradiation can accelerate the condensation steps, potentially leading to faster formation of the desired product. Research has explored microwave-assisted crossed-aldol condensation using various catalysts, including solid supports. ijrpc.comresearchgate.net
Alternative Carbon-Carbon Bond Formation Strategies
While the Claisen-Schmidt condensation is the predominant method for synthesizing dibenzylideneacetone, alternative strategies for forming the necessary carbon-carbon bonds have been explored, particularly for synthesizing substituted or analogous compounds. These methods often involve different catalytic systems and reaction mechanisms beyond the traditional aldol condensation.
One such area involves palladium-catalyzed coupling reactions. Although not a direct synthesis of DBA from acetone and benzaldehyde, palladium complexes, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), are themselves organometallic compounds that contain dibenzylideneacetone as a ligand. acs.org The use of palladium catalysis in carbon-carbon bond formation, such as Sonogashira coupling followed by isomerization, has been investigated for the synthesis of diarylideneacetones, including dissymmetric derivatives, offering milder conditions compared to traditional aldol approaches for certain substrates. uliege.be These methods highlight the broader context of carbon-carbon bond formation strategies that can be applied to construct diarylideneacetone frameworks, even if they deviate from the simple acetone-benzaldehyde condensation. organic-chemistry.org
Another area involves exploring different types of condensation or coupling reactions that can build the α,β-unsaturated ketone structure of DBA. While the core structure of DBA is most efficiently formed via the Claisen-Schmidt route, research into novel catalytic systems and reaction pathways for carbon-carbon bond formation continues to provide potential alternative or complementary methods for synthesizing DBA derivatives or related compounds. scribd.comethz.ch
Suzuki Reaction
The Suzuki reaction, a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide, can involve palladium complexes containing dibenzylideneacetone as ligands. mdpi.com, sigmaaldrich.com, tcichemicals.com Tris(dibenzylideneacetone)dipalladium(0) (B46781) ([Pd₂(dba)₃]) and bis(dibenzylideneacetone)palladium(0) ([Pd(dba)₂]) are commonly used as sources of soluble palladium(0) in Suzuki-Miyaura cross-coupling reactions. wikipedia.org, organic-chemistry.org, sigmaaldrich.com, sigmaaldrich.com, tcichemicals.com These complexes serve as catalysts for coupling reactions between aryl halides and boronic acids. organic-chemistry.org, sigmaaldrich.com For instance, bis(dibenzylideneacetone)palladium(0) with cesium carbonate in methanol (B129727) has been used for the ligand-free Suzuki-Miyaura cross-coupling of alkynyl halides with organoboronic acids at room temperature, yielding unsymmetrical diaryl alkynes. organic-chemistry.org Tris(dibenzylideneacetone)dipalladium(0) has also been used in combination with ligands like XPhos for Suzuki coupling steps in one-pot processes. mdpi.com
Derivatization and Functionalization of the Dibenzylideneacetone Scaffold
The dibenzylideneacetone scaffold can be modified to synthesize a variety of analogues with altered properties.
Synthesis of Substituted Dibenzylideneacetone Analogues
Substituted dibenzylideneacetone analogues can be synthesized by employing substituted benzaldehydes in the Claisen-Schmidt condensation reaction with acetone. researchgate.net This allows for the introduction of various functional groups onto the aromatic rings of the dibenzylideneacetone structure. researchgate.net Research has shown that the position and electronic nature of substituents on the aromatic rings can influence the properties of the resulting dibenzylideneacetone derivatives. acs.org, researchgate.net For example, studies on symmetrically substituted dibenzylideneacetone derivatives synthesized by Claisen-Schmidt reaction have investigated the effect of electron-withdrawing and electron-donating groups at the para and meta positions on nonlinear optical properties. researchgate.net The introduction of substituents can affect binding affinities to biological targets, as seen in the synthesis of dibenzylideneacetone derivatives as probes for β-amyloid plaques, where substituents at the para position were found to be highly tolerant of sterically demanding groups, while ortho substitution reduced or abolished binding. acs.org
Introduction of Heterocyclic Moieties (e.g., Pyridinyl Analogues)
The dibenzylideneacetone scaffold can be functionalized by incorporating heterocyclic moieties. Pyridinyl analogues of dibenzylideneacetone (pyr-dba) have been synthesized. rsc.org, researchgate.net, rsc.org, sigmaaldrich.com, rsc.org, semanticscholar.org, sigmaaldrich.com, acs.org An improved Claisen-Schmidt condensation method involving the reaction of substituted nicotinaldehyde (a pyridinyl aldehyde) with acetone in the presence of K₂CO₃ has been developed for the synthesis of these analogues. rsc.org, researchgate.net, rsc.org, sigmaaldrich.com, rsc.org, sigmaaldrich.com This method allows for the preparation of structurally diverse pyridinyl and even quinolinyl analogues of dibenzylideneacetone in moderate to excellent yields under mild conditions. rsc.org, researchgate.net, rsc.org The synthesis of heterocyclic analogues often involves condensation reactions similar to the standard dba synthesis, but utilizing heterocyclic aldehydes instead of or in addition to benzaldehyde. rsc.org, researchgate.net, rsc.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID(s) |
| Dibenzylideneacetone (dba) | 95417 (undefined), 640180 (E,E), 1549622 (E,Z), 1549621 (Z,Z) wikipedia.org, fishersci.ca, wikidata.org |
| Benzaldehyde | Not explicitly searched for CID |
| Acetone | Not explicitly searched for CID |
| Tris(dibenzylideneacetone)dipalladium(0) | 9811564 wikipedia.org, 24859746 sigmaaldrich.com |
| Bis(dibenzylideneacetone)palladium(0) | 32005-36-0 (CAS) tcichemicals.com |
| Cinnamoyl Chloride | Not explicitly searched for CID |
| Phenyl Cinnamate | Not explicitly searched for CID |
| Nicotinaldehyde | Not explicitly searched for CID |
| Tris(dibenzylideneacetone)diplatinum(0) | 121235632 americanelements.com |
Dibenzylideneacetone (dba), also referred to as dibenzalacetone, is an organic compound characterized by the chemical formula C₁₇H₁₄O. wikipedia.org It exists as a pale-yellow solid and exhibits insolubility in water while being soluble in organic solvents such as ethanol (B145695), acetone, and chloroform. wikipedia.org The initial preparation of dibenzylideneacetone dates back to 1881. wikipedia.org
The primary synthetic route to dibenzylideneacetone involves the aldol condensation reaction between acetone and benzaldehyde. youtube.com, chemicalbook.com, brainly.com, amazonaws.com This reaction is typically facilitated by a base, such as sodium hydroxide or potassium carbonate, in an aqueous ethanol solution. rsc.org, researchgate.net, chemicalbook.com, orgsyn.org, brainly.com, amazonaws.com The synthesis proceeds through a double mixed-aldol condensation where one molecule of acetone reacts with two molecules of benzaldehyde. youtube.com, mnstate.edu The mechanism commences with the deprotonation of an alpha-hydrogen on acetone by the base, generating an enolate ion. youtube.com, brainly.com, mnstate.edu This nucleophilic enolate attacks the electrophilic carbonyl carbon of benzaldehyde, forming a tetrahedral intermediate that is subsequently protonated to yield a beta-hydroxy ketone. youtube.com, mnstate.edu Dehydration of this intermediate, catalyzed by the base, leads to the formation of benzalacetone, an alpha,beta-unsaturated ketone. youtube.com, brainly.com, mnstate.edu A second aldol condensation occurs between benzalacetone and another equivalent of benzaldehyde, followed by dehydration, to afford dibenzylideneacetone. youtube.com, mnstate.edu
Reported yields for the synthesis of dibenzylideneacetone from benzaldehyde and acetone in aqueous ethanol at 20-25°C are around 78%. chemicalbook.com An optimized procedure for synthesizing pyridinyl analogues of dibenzylideneacetone (pyr-dba) utilizes K₂CO₃ in a toluene-EtOH-H₂O solvent system, achieving moderate to excellent yields under mild conditions. rsc.org, researchgate.net, rsc.org Sonochemical methods have also demonstrated efficiency, with one study reporting a 76.56% yield of dibenzalacetone in just 4 minutes using a NaOH catalyst in an ultrasonic bath at 35°C. researchgate.net
Chemical Transformations
Dibenzylideneacetone participates in various chemical transformations, including its role in catalytic cycles and potential for rearrangement reactions.
Suzuki Reaction
Dibenzylideneacetone is notably employed as a ligand in palladium complexes used as catalysts in Suzuki-Miyaura cross-coupling reactions. mdpi.com, sigmaaldrich.com, tcichemicals.com Complexes such as tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃]) and bis(dibenzylideneacetone)palladium(0) ([Pd(dba)₂]) serve as convenient sources of soluble palladium(0) for these transformations. wikipedia.org, organic-chemistry.org, sigmaaldrich.com, sigmaaldrich.com, tcichemicals.com These palladium complexes catalyze the coupling between aryl halides and organoboronic acids. organic-chemistry.org, sigmaaldrich.com For example, bis(dibenzylideneacetone)palladium(0) in conjunction with cesium carbonate has been utilized for ligand-free Suzuki-Miyaura cross-coupling of alkynyl halides with organoboronic acids at room temperature, producing unsymmetrical diaryl alkynes in good yields. organic-chemistry.org Tris(dibenzylideneacetone)dipalladium(0) has also been employed alongside ligands like XPhos in one-pot Suzuki coupling sequences. mdpi.com
Wittig Reaction
The Wittig reaction is a synthetic method to convert aldehydes or ketones into alkenes using a phosphonium (B103445) ylide. libretexts.org, organic-chemistry.org, wikipedia.org While dibenzylideneacetone is typically synthesized via aldol condensation, the Wittig reaction provides a general route to construct carbon-carbon double bonds, a key feature of the dibenzylideneacetone structure. The reaction involves the addition of a phosphorus ylide to a carbonyl compound, leading to the formation of an alkene and a phosphine (B1218219) oxide byproduct. libretexts.org, organic-chemistry.org, wikipedia.org The stereochemical outcome of the alkene product can be influenced by the nature of the ylide. organic-chemistry.org, wikipedia.org Although the provided information describes the general principles and applications of the Wittig reaction for alkene synthesis, it does not specifically detail a Wittig reaction applied directly to dibenzylideneacetone. libretexts.org, organic-chemistry.org, wikipedia.org
Derivatization and Functionalization of the Dibenzylideneacetone Scaffold
The core structure of dibenzylideneacetone can be chemically modified to create a variety of derivatives with potentially altered properties.
Synthesis of Substituted Dibenzylideneacetone Analogues
Substituted dibenzylideneacetone analogues can be synthesized by utilizing substituted benzaldehydes in the standard Claisen-Schmidt condensation reaction with acetone. researchgate.net This approach allows for the systematic introduction of different functional groups onto the phenyl rings of the dibenzylideneacetone structure. researchgate.net Research indicates that the nature and position of these substituents can significantly influence the chemical and physical properties of the resulting analogues. acs.org, researchgate.net For instance, investigations into symmetrically substituted dibenzylideneacetone derivatives synthesized via Claisen-Schmidt reaction have explored the impact of electron-donating and electron-withdrawing groups at the para and meta positions on their nonlinear optical characteristics. researchgate.net Substituent effects have also been observed in studies involving dibenzylideneacetone derivatives as probes, where the tolerance for sterically demanding groups at the para position contrasted with the detrimental effect of ortho substitution on binding affinity. acs.org
Introduction of Heterocyclic Moieties (e.g., Pyridinyl Analogues)
The dibenzylideneacetone scaffold can be functionalized through the incorporation of heterocyclic rings. Pyridinyl analogues of dibenzylideneacetone (pyr-dba) represent a class of such derivatives that have been synthesized. rsc.org, researchgate.net, rsc.org, sigmaaldrich.com, rsc.org, semanticscholar.org, sigmaaldrich.com, acs.org An improved Claisen-Schmidt condensation method has been developed for their synthesis, involving the reaction of substituted nicotinaldehyde (a pyridinyl aldehyde) with acetone in the presence of K₂CO₃. rsc.org, researchgate.net, rsc.org, sigmaaldrich.com, rsc.org, sigmaaldrich.com This method facilitates the preparation of a range of pyridinyl and quinolinyl analogues of dibenzylideneacetone, often in good yields under mild reaction conditions. rsc.org, researchgate.net, rsc.org The synthesis of these heterocyclic analogues typically follows a condensation strategy analogous to the synthesis of dibenzylideneacetone itself, but with the use of heterocyclic aldehydes as reactants. rsc.org, researchgate.net, rsc.org
Michael Addition Reactions for Heterocyclic Compound Formation (e.g., Pyrazolines)
Dibenzylideneacetone can undergo Michael addition reactions when treated with appropriate nucleophiles, leading to the formation of diverse heterocyclic compounds. wisdomlib.orgamazonaws.comijesm.co.inijesm.co.in This reaction is significant in organic synthesis for its ability to form new carbon-carbon bonds. wisdomlib.orgijrpc.com
One prominent application of Michael addition involving dibenzylideneacetone is the synthesis of pyrazolines. Pyrazolines are five-membered heterocyclic structures containing two nitrogen atoms, typically located at the 1 and 2 positions. researchgate.net They are considered important compounds in organic and medicinal chemistry due to their wide spectrum of biological activities and their role as synthons in organic synthesis. researchgate.netjocpr.com
The synthesis of pyrazolines from chalcones, which share the α,β-unsaturated carbonyl structure present in dibenzylideneacetone, is a well-established method. This process often involves the reaction of chalcones with hydrazines (such as hydrazine (B178648) hydrate (B1144303) or phenyl hydrazine) in the presence of an acid or base catalyst. researchgate.netjocpr.comdergipark.org.tr The reaction proceeds via a Michael addition of the hydrazine nitrogen to the α,β-unsaturated carbonyl system, followed by cyclization. dergipark.org.trnih.gov
Research has explored the synthesis of pyrazoline derivatives from chalcones under various catalytic conditions. For instance, the cyclization of chalcones with thiosemicarbazide (B42300) under basic conditions in ethanol has been shown to yield pyrazoline compounds. jocpr.com Similarly, the reaction of chalcones with phenyl hydrazine hydrochloride in the presence of catalysts like tetrabutylammonium (B224687) bromide (TBAB) or sodium acetate (B1210297) can lead to the formation of N-phenyl pyrazolines. jocpr.com In some cases, using potassium carbonate as a catalyst can result in the formation of hydroxyl-substituted pyrazolines via Michael addition. jocpr.com
Another study reported the synthesis of novel 3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives from substituted chalcones and hydrazine hydrate in anhydrous ethanol with glacial acetic acid as a catalyst. This method utilized an intramolecular Michael addition reaction and afforded the pyrazolines in good yields. dergipark.org.tr
Dibenzylideneacetone itself has been used as a starting material for the synthesis of pyrazolines. For example, the reaction of dibenzylideneacetone with hydrazine hydrate and formic acid has been reported to yield a novel 2-pyrazoline (B94618) derivative. mdpi.com
The synthesis of pyrazolines via Michael addition from chalcones or related α,β-unsaturated ketones like dibenzylideneacetone allows for the introduction of various substituents on the pyrazoline ring by varying the starting materials. This structural diversity is crucial for exploring their potential pharmacological activities. researchgate.net
Synthesis of Bis-Chalcones
Bis-chalcones are a class of compounds containing two α,β-unsaturated carbonyl moieties, in contrast to the single unit found in chalcones. acs.org These compounds have gained significant attention due to their diverse applications, including a wide range of biological activities and utility in materials science. acs.org
The synthetic strategies for producing bis-chalcones are generally based on the conventional methods used for synthesizing chalcones, often employing straightforward and reliable procedures. acs.org A common approach is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone in the presence of a base or acid catalyst. ijrpc.comptfarm.plresearchgate.netmdpi.comnih.govmdpi.com
For the synthesis of bis-chalcones, this typically involves the condensation of a dialdehyde (B1249045) with an appropriate ketone, or a diketone with an appropriate aldehyde. For instance, bis-chalcones have been synthesized by reacting a bis-aldehyde with a compound containing a reactive methyl or methylene (B1212753) group adjacent to a carbonyl, such as wisdomlib.orgjocpr.comacs.orgtriazolo[3,4-a]isoquinoline, in the presence of a base like KOH. acs.org
Another reported method involves the condensation of diacetyl resorcinol (B1680541) (DAR) with different aldehydes in ethanol and NaOH. acs.org Similarly, bis-chalcones have been prepared by condensing 1,1'-(4,6-dihydroxy-1,3-phenylene)diethanone with various aryl aldehydes under Claisen-Schmidt reaction conditions using potassium hydroxide as the base. ptfarm.pl
Green chemistry strategies have also been applied to the synthesis of bis-chalcones. Microwave (MW) and microwave-ultrasound (MW-US) assisted Claisen-Schmidt condensation reactions have been shown to significantly reduce reaction times and increase yields compared to classical methods. mdpi.comnih.gov For example, synthesizing bis-chalcones from terephthalaldehyde (B141574) and appropriate aromatic ketones under MW conditions reduced the reaction time from 48 hours to as little as 10-15 minutes. mdpi.com The synergistic effect of MW-US further shortened the reaction time to 5 minutes. mdpi.com
Research findings indicate that the choice of substituents on the aromatic rings of bis-chalcones can influence their properties. For example, symmetrically substituted dibenzylideneacetone derivatives (a type of bis-chalcone) with electron-withdrawing or electron-donating groups at the 'para' and 'meta' positions have been synthesized and studied for their nonlinear optical properties. Substitution at the 'para' position was observed to enhance second harmonic generation. researchgate.net
Data on the synthesis of specific bis-chalcone derivatives highlight the yields and physical characteristics obtained through different methods.
| Starting Materials | Reaction Conditions | Product Type | Yield (%) | Melting Point (°C) | Reference |
| 1,4-diacetylbenzene, substituted benzaldehyde | 30% NaOH, stirring at room temp. | Bis-chalcone | 86-92 | 193-195 (3a), 267-269 (3b) | niscpr.res.in |
| Diacetyl resorcinol, different aldehydes | Ethanol, NaOH | Bis-chalcone | Not specified | Not specified | acs.org |
| Terephthalaldehyde, aromatic ketone | MW or MW-US assisted Claisen-Schmidt | Bis-chalcone | Increased yields compared to classical | 80-85 (MW/MW-US) | mdpi.com |
| 1,1'-(4,6-dihydroxy-1,3-phenylene)diethanone, aryl aldehydes | KOH, ethanol/water, stirring at room temp. | Bis-chalcone | Not specified | Not specified | ptfarm.pl |
The synthesis of bis-chalcones provides access to a range of compounds with potential applications in various fields, driven by the versatility of the Claisen-Schmidt condensation and the ability to incorporate different substituents.
Iii. Spectroscopic and Computational Analysis of Dibenzylideneacetone
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, are crucial for characterizing dibenzylideneacetone (B150790), determining its structure, studying its conformations, and assessing the purity of its metal complexes. ias.ac.innih.govbrainly.comias.ac.inchemicalbook.comuni.luoc-praktikum.dechemicalbook.comresearchgate.netfishersci.co.uk Computational methods are often used in conjunction with experimental data to provide a more comprehensive understanding of the molecule's properties. researchgate.netrsc.orgwpi.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure and conformation of organic molecules like dibenzylideneacetone. ias.ac.inuni.luoc-praktikum.dechemicalbook.comnih.govchemicalbook.comcontaminantdb.carsc.orgoc-praktikum.deresearchgate.net
¹H NMR Studies
¹H NMR spectroscopy provides information about the hydrogen atoms in the dibenzylideneacetone molecule, including their chemical environment and coupling patterns. Studies have utilized ¹H NMR to investigate the conformations of dba. ias.ac.inuni.luchemicalbook.comcontaminantdb.carsc.orgoc-praktikum.de The chemical shifts of olefinic and aromatic protons are particularly informative. For instance, the internal chemical shift (δAB) between the olefinic protons can be a characteristic parameter for different conformations. rsc.org Early studies using ¹H NMR and INDO molecular orbital calculations suggested that the major conformation of dba is s-cis, cis, with s-cis, trans as a minor conformation, and the s-trans, trans form being absent. rsc.org
Typical ¹H NMR data for dibenzylideneacetone in CDCl₃ includes signals in the aromatic region (7-8 ppm) and characteristic doublets for the olefinic protons. chemicalbook.comoc-praktikum.de
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 7.09 | d | 2 H | C2-H, C4-H |
| 7.35-7.48 | m | 6 H | meta-/para-Ar-H |
| 7.57-7.68 | m | 4 H | ortho-Ar-H |
| 7.75 | D | 2 H | C1-H, C5-H |
Note: The assignments are based on the provided source and a general understanding of dba's structure.
¹³C NMR Studies
¹³C NMR spectroscopy provides information about the carbon skeleton of dibenzylideneacetone. chemicalbook.comoc-praktikum.dechemicalbook.comnih.govresearchgate.net The chemical shifts of the carbonyl carbon and the vinylic and aromatic carbons are key to confirming the structure.
Typical ¹³C NMR data for dibenzylideneacetone in CDCl₃ includes signals for the aromatic carbons, the vinylic carbons, and the carbonyl carbon. oc-praktikum.de
| Chemical Shift (ppm) | Assignment |
|---|---|
| 125.44 | C4, C4' arom. |
| 128.42 | C2, C2', C6, C6' arom. |
| 129.00 | C3, C3', C5, C5' arom. |
| 130.53 | C2, C4 |
| 134.82 | C1, C1' arom. |
| Carbonyl C | ~188-190 (expected) |
Note: The carbonyl carbon chemical shift is not explicitly provided in the cited text but is expected in this region for α,β-unsaturated ketones.
NMR Procedures for Purity Determination of Metal Complexes (e.g., Pd₂(dba)₃)
NMR spectroscopy is a valuable technique for assessing the purity of metal complexes derived from dibenzylideneacetone, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). acs.orgresearchgate.netresearchgate.netamazonaws.com A convenient NMR procedure has been developed to determine the purity of Pd₂(dba)₃ and reveal its nature in solution. acs.orgresearchgate.net This is particularly important because commercially available samples of Pd₂(dba)₃ can contain significant amounts of impurities, including palladium nanoparticles. acs.orgresearchgate.net By analyzing the ¹H NMR spectrum of Pd₂(dba)₃, the integral ratios of specific proton signals can be used to calculate the purity of the complex. amazonaws.com This method helps in accurately estimating catalyst efficiency and avoids errors in reported values for catalytic procedures. acs.orgresearchgate.net
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
IR and FTIR spectroscopy are used to identify the functional groups present in dibenzylideneacetone and to study its conformational isomers. ias.ac.innih.govbrainly.comias.ac.inchemicalbook.comresearchgate.netresearchgate.netnih.govrsc.org The carbonyl (C=O) stretching vibration is particularly sensitive to the conformation of the molecule and the polarity of the solvent. ias.ac.inias.ac.in
Studies have shown that the IR spectrum of dba exhibits multiple C=O stretching bands, which are attributed to the coexistence of different conformers (s-cis, cis; s-cis, trans; and nonplanar s-trans, trans). ias.ac.inias.ac.in For example, in CCl₄, three C=O bands were observed at 1676, 1655, and 1650 cm⁻¹. ias.ac.in The band at 1676 cm⁻¹ is assigned to the s-cis, cis conformation, while the band at 1655 cm⁻¹ is assigned to the s-cis, trans conformation. ias.ac.in The inflexion observed at 1650 cm⁻¹ is attributed to the nonplanar s-trans, s-trans (skew) conformation. ias.ac.in The relative intensities of these bands change with solvent polarity, indicating shifts in the proportions of the conformers. ias.ac.inias.ac.in
Other significant peaks in the IR spectrum of dibenzylideneacetone include those for aromatic C-H stretching (around 3000-3100 cm⁻¹) and C=C stretching (around 1640-1680 cm⁻¹). brainly.comresearchgate.net
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1676 | C=O stretch (s-cis, cis) |
| 1655 | C=O stretch (s-cis, trans) |
| 1650 | C=O stretch (skew) |
| 3000-3100 | Aromatic C-H stretch |
| 1640-1680 | C=C stretch |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis absorption spectroscopy is used to study the electronic transitions in dibenzylideneacetone, particularly the π→π* and n→π* transitions associated with the conjugated system and the carbonyl group. nih.govbrainly.comias.ac.inchemicalbook.comoc-praktikum.deresearchgate.netfishersci.co.ukrsc.orgwpi.eduresearchgate.netrsc.orgunja.ac.id The UV-Vis spectrum of dba typically shows intense absorption bands in the ultraviolet region. researchgate.netrsc.org
Studies have shown that dibenzylideneacetone exhibits absorption maxima (λmax) in the UV-Vis region. researchgate.netrsc.orgunja.ac.id These absorption bands are influenced by the solvent and the conformation of the molecule. rsc.orgrsc.org For α,β-unsaturated carbonyl compounds like dba, the absorption maximum in the UV-Vis region can be assigned to the n→π* transition of the carbonyl group and π→π* transitions of the conjugated system. researchgate.net
Experimental UV-Vis spectra of dibenzylideneacetone in various solvents show absorption bands. For example, studies have reported λmax values around 322-327 nm in solvents like acetonitrile (B52724) and toluene. rsc.org Theoretical calculations using methods like TD-DFT predict multiple transitions in the UV-Vis region. researchgate.netrsc.org
| Solvent | λmax (nm) |
|---|---|
| Acetonitrile | 322.5 |
| Toluene | 327.0 |
The UV-Vis properties of dibenzylideneacetone also make it relevant for applications such as UV protection. wikipedia.orgresearchgate.netunja.ac.id
Spectroscopic and Computational Analysis of Dibenzylideneacetone
Dibenzylideneacetone (DBA), an α,β-unsaturated ketone, is an organic compound with the chemical formula C₁₇H₁₄O. It exists in several isomeric forms, with the (1E,4E) or trans,trans isomer being common wikipedia.orgfishersci.cawikidata.orgnih.gov. The conformational analysis of DBA has been explored using various spectroscopic and computational methods to understand its structural characteristics and properties ias.ac.in.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation patterns of a compound. For dibenzylideneacetone, mass spectrometry can be employed to confirm its molecular weight and to analyze its fragmentation under various ionization conditions.
Chemical ionization mass spectrometry has been used to study the photochemical dimerization of dibenzylideneacetone. The mass spectrum of the dimeric product showed a parent molecular ion (P+1) at m/z 469, corresponding to dimeric dibenzylideneacetone. A trimeric species, resulting from three [2+2] cycloadditions, was also observed with a P+1 molecular ion at m/z 703 researchgate.netacs.org. However, it has been noted that mass spectrometry alone may not be sufficient to determine the structure of compounds formed by cycloaddition reactions due to similar fragmentation pathways among isomers researchgate.net. GC-MS analysis of dibenzalacetone and its derivatives has also been performed, with fragments identified through common fragmentation patterns such as alpha and beta cleavage and rearrangements digitellinc.com. The NIST WebBook provides GC-MS data for trans,trans-dibenzylideneacetone, showing a top peak at m/z 103 nih.govnist.govnih.gov.
X-ray Diffraction (XRD) Studies
X-ray diffraction is a non-destructive analytical technique that provides detailed information about the crystal structure of materials, including unit cell dimensions, bond lengths, bond angles, and atomic arrangements uhu-ciqso.escarleton.edu. Both powder X-ray diffraction (PXRD) and single-crystal X-ray diffraction are utilized in the study of dibenzylideneacetone and its complexes.
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is used to analyze the crystalline phases present in a powdered sample. It provides a diffraction pattern that is characteristic of the crystalline structure. PXRD can be used for phase identification, determination of crystallite size, and analysis of lattice parameters vanderbilt.edu. While specific detailed PXRD data for dibenzylideneacetone is not extensively detailed in the search results, PXRD is a standard technique for characterizing crystalline organic compounds and their derivatives rsc.organton-paar.com. It has been mentioned in the context of characterizing materials like calcium alanate and coordination polymers rsc.orgresearchgate.net.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides the most detailed structural information, allowing for the determination of the precise three-dimensional arrangement of atoms in a single crystal uhu-ciqso.escarleton.eduuol.de. This technique is crucial for understanding the molecular geometry, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
Single-crystal X-ray diffraction studies have been performed on dibenzylideneacetone derivatives to understand the influence of substituents on their molecular structures researchgate.net. This technique has also been used to establish the structures of complexes formed by the reaction of Ru₃(CO)₁₂ with dibenzylideneacetone researchgate.netfigshare.com. The Cambridge Structural Database (CSD) contains crystal structure data for dibenzalacetone nih.govnih.gov.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling techniques, particularly Density Functional Theory (DFT), are widely used to complement experimental spectroscopic studies by providing theoretical insights into the electronic structure, geometry, and properties of molecules.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties researchgate.net.
DFT calculations have been extensively applied to study dibenzylideneacetone and its derivatives. These calculations are used to determine optimized molecular geometries and to theoretically obtain UV-visible, infrared (IR), and NMR spectra for comparison with experimental results nih.gov. DFT has been used to analyze parameters such as Mulliken charge, frontier molecular orbitals (FMOs), density of states (DOS), electrostatic potential (ESP), and electron localization function (ELF) to understand potential electron donation and acceptance sites researchgate.net. Conformational analysis of DBA has also been supported by DFT calculations, identifying the most stable conformers nih.gov.
DFT calculations have also been employed to study the nonlinear optical properties of dibenzylideneacetone derivatives, predicting theoretical values for molecular hyperpolarizability and simulating absorption spectra researchgate.netmdpi.comresearchgate.net. Various functionals and basis sets, such as B3LYP/6-311++G(d,p) and CAM-B3LYP, are commonly used in these studies researchgate.netnih.gov.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and simulate their electronic absorption and emission spectra researchgate.netq-chem.com.
TD-DFT calculations are frequently used to study the UV-Vis spectra and excited-state properties of dibenzylideneacetone and its derivatives nih.govresearchgate.net. This method can predict electronic transitions and the effect of solvent polarity on these transitions nih.gov. TD-DFT, often combined with specific functionals like B3LYP or M06-2X and appropriate basis sets, is used to calculate excitation energies, simulate UV-Vis spectra, and investigate the nature of excited states, including charge transfer characteristics researchgate.netnih.govq-chem.comresearchgate.netrsc.orgdoi.orgcnr.it. Experimental UV-Vis spectra of dibenzalacetone have shown good agreement with theoretical predictions from TD-DFT calculations, although differences can arise from the phase in which the calculations (gas phase) and experiments (solid/liquid phase) are conducted researchgate.net.
| Spectroscopic/Computational Method | Information Provided | Relevant Findings for DBA |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns | Confirmation of dimeric and trimeric species formed by photochemical cycloaddition; GC-MS data available researchgate.netacs.orgdigitellinc.comnih.govnist.govnih.gov. |
| Powder X-ray Diffraction (PXRD) | Crystalline phases, crystallite size, lattice parameters | Used for characterization of crystalline materials; general technique applicable to DBA rsc.organton-paar.com. |
| Single-Crystal X-ray Diffraction (SC-XRD) | Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions | Determination of molecular structures of DBA derivatives and metal complexes; crystal structure data available nih.govnih.govresearchgate.netresearchgate.netfigshare.com. |
| Density Functional Theory (DFT) | Electronic structure, geometry, vibrational frequencies, electronic properties | Geometry optimization, prediction of spectroscopic data (IR, NMR, UV-Vis), analysis of FMOs, ESP, and reactivity; conformational analysis researchgate.netnih.govresearchgate.netmdpi.com. |
| Time-Dependent DFT (TD-DFT) | Excited states, electronic transitions, absorption/emission spectra | Simulation of UV-Vis spectra, prediction of excitation energies, study of solvent effects and excited-state properties researchgate.netnih.govq-chem.comresearchgate.netrsc.orgdoi.orgcnr.it. |
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations
DFT for Electronic Structure Elucidation
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govannauniv.edu For dibenzylideneacetone and its derivatives, DFT calculations, often combined with time-dependent DFT (TD-DFT), have been employed to characterize ground and excited states. nih.govrsc.org These studies help in understanding properties such as molecular geometry, vibrational frequencies, and electronic transitions. nih.govresearchgate.net
DFT calculations using methods like B3LYP with basis sets such as 6-311++G(d,p) have been used to optimize the geometries of DBA conformers and calculate their spectroscopic parameters, including UV-Vis, IR, and NMR spectra. nih.govnih.gov The theoretical UV-Vis spectra obtained through TD-DFT calculations have shown good agreement with experimental results, predicting electronic absorption peaks and transitions. researchgate.net For instance, TD-DFT calculations predicted three transitions in the UV-Vis region for dibenzalacetone, with an electronic absorption peak of 368 nm in the gas phase and 352 nm in solution. researchgate.net
DFT studies also provide insights into molecular parameters such as dipole moment, frontier molecular orbital (FMO) energies (HOMO and LUMO), and global chemical reactivity descriptors. nih.gov The energy gap between the HOMO and LUMO is indicative of intramolecular charge transfer, which is relevant for properties like nonlinear optical activity. researchgate.netresearchgate.net Molecular electrostatic potential (MEP) analysis, often performed using DFT, helps in predicting the reactive sites of the molecule. researchgate.netresearchgate.net
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the behavior of molecules over time and to explore their conformational space and interactions. acs.orgibm.com While the provided search results primarily discuss MD and MC simulations in the context of inhibitor-surface interactions and drug docking studies involving (functionalized) dibenzylideneacetones, these methods are broadly applicable to understanding the dynamic properties and conformational preferences of DBA itself. researchgate.netresearchgate.net
MD simulations can provide insights into the flexibility of the DBA molecule and how its conformation changes in different environments, such as in solution or upon interaction with other molecules or surfaces. researchgate.net MC simulations, which utilize random sampling, are useful for exploring the potential energy surface and determining the relative stabilities of different conformers, especially when combined with other computational methods like molecular mechanics. ibm.comhypercubeusa.comfrontiersin.org
In the context of functionalized dibenzylideneacetones, MD simulations have been used to investigate the binding stability of promising compounds within target protein pockets, such as those in SARS-CoV-2. researchgate.net MC simulations have also been employed to study inhibitor adsorption behavior on metal surfaces, demonstrating agreement between theoretical predictions and experimental observations. researchgate.net
Molecular Orbital (MO) Calculations
Molecular Orbital (MO) calculations, including methods like INDO (Intermediate Neglect of Differential Overlap) and those based on DFT, are used to describe the electronic structure of molecules in terms of molecular orbitals, their energies, and spatial distributions. rsc.orgumich.edu These calculations are fundamental to understanding the bonding, electronic transitions, and reactivity of dibenzylideneacetone.
Early studies using INDO molecular orbital calculations contributed to the understanding of DBA conformers, suggesting the prevalence of certain forms. rsc.org More advanced MO calculations, often performed within the framework of DFT or TD-DFT, provide details about the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.netumich.edu The energies and spatial distribution of HOMO and LUMO are critical for understanding charge transfer properties and predicting reactive sites within the molecule. researchgate.netresearchgate.net For example, the small energy gap between HOMO and LUMO in DBA is linked to its nonlinear optical properties. researchgate.net
Quantum Molecular Modeling of Isomers and Conformations
Quantum molecular modeling, encompassing methods like DFT and other quantum mechanical approaches, is essential for studying the various isomers and conformations of dibenzylideneacetone. nih.govhypercubeusa.comwpi.edu Due to the presence of single bonds allowing rotation between the olefin and carbonyl groups, DBA can exist in several conformations, including s-cis, cis; s-cis, trans; and s-trans, trans. ias.ac.inrsc.org
Computational studies have aimed to determine the stable conformers and their relative stabilities. While early studies based on methods like Kerr constants and dipole moments suggested the existence of only one form (s-cis, cis), later IR spectroscopic studies indicated the coexistence of three conformers in solution: s-cis, cis, s-cis, trans, and a nonplanar s-trans, trans. ias.ac.in The relative proportions of these conformers can vary depending on the solvent polarity. ias.ac.in
Quantum molecular modeling, often involving conformational searches followed by geometry optimization using QM methods like DFT, helps in identifying energy minima corresponding to stable conformers. hypercubeusa.comacs.org These calculations can predict structural parameters that can be compared with experimental data from techniques like NMR and IR spectroscopy. nih.govwpi.edu For instance, theoretical calculations of ¹H NMR chemical shifts have been used to support the deduction of major and minor conformers. rsc.org
Experimental and computational spectroscopic studies, combining techniques like IR and UV-Vis spectroscopy with quantum molecular modeling, provide a comprehensive approach to understanding the conformational isomers of DBA. wpi.edu
In Silico Molecular Docking Studies (e.g., against PfENR and hDHFR)
In silico molecular docking studies are computational techniques used to predict how a molecule, such as dibenzylideneacetone or its derivatives, might bind to a target protein or enzyme. jppres.comresearchgate.netunair.ac.id These studies are valuable in the initial stages of drug discovery and mechanistic investigations.
Functionalized dibenzylideneacetones have been investigated using molecular docking against targets like Plasmodium falciparum enoyl acyl carrier protein reductase (PfENR) and human dihydrofolate reductase (hDHFR) as potential antimalarial agents. jppres.comresearchgate.netunair.ac.idresearcher.lifejppres.com These studies aim to predict the binding affinity and interaction modes between the ligand (DBA derivative) and the protein active site. jppres.comresearchgate.netunair.ac.idresearcher.lifejppres.com
Results from in silico docking studies have suggested that certain dibenzylideneacetone derivatives may have a strong potential to inhibit the growth of malaria parasites by primarily targeting the PfENR pathway. jppres.comresearchgate.netunair.ac.idresearcher.lifejppres.com The predicted binding strength is often assessed using scoring functions, and a lower moldock score compared to the native ligand can indicate a stronger potential interaction. jppres.comresearchgate.netunair.ac.idresearcher.life
These docking studies are typically performed after the synthesis and spectroscopic characterization of the compounds, using the confirmed structures for the in silico evaluations. jppres.comresearchgate.netunair.ac.id
Solvatochromism Studies using Polarizable Continuum Model (PCM)
Solvatochromism is the phenomenon where the absorption or emission spectrum of a substance changes with the polarity of the solvent. wikipedia.org Studying solvatochromism provides insights into the electronic structure of a molecule and how it interacts with its environment. The Polarizable Continuum Model (PCM) is a computational method frequently used within DFT and TD-DFT calculations to simulate solvent effects by treating the solvent as a continuous dielectric medium surrounding the solute. rsc.orgresearchgate.netmdpi.comresearchgate.net
PCM calculations have been applied to dibenzylideneacetone derivatives to investigate the impact of solvent polarity on their electronic structure and spectroscopic properties, particularly UV-Vis absorption. rsc.orgresearchgate.netresearchgate.net These studies aim to characterize the excited states of the compounds in different solvents. rsc.org
Research using PCM and TD-DFT has shown that solvent polarity influences the absorption intensities and can induce shifts in the absorption bands of dibenzalacetone derivatives. rsc.org For instance, a consistent red-shift in the absorption spectrum has been observed for some derivatives, with electron-donating groups potentially causing a more pronounced shift. rsc.orgresearchgate.net While PCM can qualitatively mimic non-specific solvent effects, accurately capturing solute-solvent interactions, especially specific interactions like hydrogen bonding, may require more advanced theoretical models or the inclusion of explicit solvent molecules. rsc.orgmdpi.comresearchgate.net
These computational studies using PCM are valuable for rationalizing experimental solvatochromic observations and understanding how the electronic properties of DBA derivatives are affected by their surrounding environment. rsc.orgresearchgate.net
Iv. Applications of Dibenzylideneacetone and Its Derivatives in Catalysis
Dibenzylideneacetone (B150790) as a Ligand in Organometallic Catalysis As a ligand, dba is known for being labile, meaning it can be easily displaced by other ligands, such as phosphineswikipedia.org. This characteristic makes it a useful entry point into the chemistry of low-valent metal complexes, particularly palladium(0)wikipedia.org.
Palladium-Dibenzylideneacetone Complexes (e.g., Pd₂(dba)₃) as Catalytic Precursors Tris(dibenzylideneacetone)dipalladium(0) (B46781), with the formula Pd₂(dba)₃, is a prominent organopalladium compound where dba serves as a ligand to palladium in the (0) oxidation statewikipedia.org. It is a dark-purple/brown solid that exhibits modest solubility in organic solventswikipedia.org. Pd₂(dba)₃ is widely employed as a source of soluble palladium(0) in catalysiswikipedia.orgthermofisher.kr. It is often supplied as an adduct with chloroform, [Pd₂(dba)₃·CHCl₃], due to recrystallization from this solventwikipedia.org. The palladium(0) centers in Pd₂(dba)₃ are bound to the alkene portions of the dba ligandswikipedia.org. While Pd₂(dba)₃ is a commonly used precursor, commercially available samples can sometimes contain palladium nanoparticlesacs.org.
Role in Carbon-Carbon Bond Forming Reactions Pd₂(dba)₃ is a versatile catalytic precursor used in numerous palladium-catalyzed carbon-carbon bond forming reactionswikipedia.orgthermofisher.krsci-hub.se. Its lability allows for the in situ generation of the active catalytic species, often a palladium(0)-phosphine complex, through ligand exchange with added phosphine (B1218219) ligandswikipedia.orgrsc.org.
β-Arylation of Carboxylic Esters
Palladium catalysts, including those derived from DBA, have been employed in the β-arylation of carboxylic esters. This reaction involves the formation of a new carbon-carbon bond at the beta position of a carboxylic ester, typically with an aryl halide or equivalent. Pd₂(dba)₃ has been listed as a catalyst for the β-arylation of carboxylic esters. sigmaaldrich.comscientificlabs.comscientificlabs.iesigmaaldrich.com The regioselectivity of this reaction, favoring the β-arylation, can be influenced by the catalyst system and reaction conditions. rptu.denih.gov
Hiyama Coupling
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between organosilanes and organic halides or pseudohalides, forming carbon-carbon bonds. researchgate.net Palladium complexes, including Pd₂(dba)₃, have been investigated as catalysts for the Hiyama coupling. sigmaaldrich.comsigmaaldrich.comresearchgate.netresearchgate.net For instance, a system using Pd₂(dba)₃ in combination with a phosphine ligand has been reported for the Hiyama coupling of aryl chlorides with aryltrimethoxysilanes. researchgate.net The Hiyama coupling typically requires an activator, such as a fluoride (B91410) ion or a base. researchgate.net
Negishi Coupling
The Negishi coupling is a transition metal-catalyzed cross-coupling reaction that couples organic halides or triflates with organozinc compounds to form carbon-carbon bonds. wikipedia.org Palladium(0) species are generally utilized as catalysts, and precatalysts like Pd(dba)₂ and Pd₂(dba)₃ with added ligands are commonly used. sigmaaldrich.comwikipedia.orguni-muenchen.de Pd₂(dba)₃, often in conjunction with specific phosphine ligands, has been shown to be an effective precatalyst for the Negishi cross-coupling of organozinc reagents with aryl halides, including challenging substrates like ortho-substituted examples and unactivated alkyl halides. acs.org While dba is present in these precatalysts, it is recognized that it may not be completely displaced and can potentially influence the reaction. uni-muenchen.de
Research findings on the use of Pd₂(dba)₃ in Negishi coupling include:
A combination of Pd₂(dba)₃ and SPhos (a biarylphosphine ligand) in a 1:2 molar ratio has been found to be an excellent precatalyst for the Negishi cross-coupling of serine-derived organozinc reagents with aryl halides. acs.org
A catalyst system comprising 2% Pd₂(dba)₃, 8% PCyp₃, and NMI in THF/NMP has been developed for the Negishi cross-coupling of unactivated primary alkyl iodides, bromides, chlorides, and tosylates with various organozinc halides, demonstrating tolerance for different functional groups.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between aryl or vinyl halides/triflates and terminal alkynes, yielding conjugated enynes and arylalkynes. libretexts.org Palladium catalysts, often in combination with a copper co-catalyst and a base, are used. libretexts.org Pd₂(dba)₃ is one of the palladium precursors that has been explored for use in Sonogashira coupling reactions. sigmaaldrich.comlibretexts.orgbeilstein-journals.orglucp.netresearchgate.netmdpi.com Studies have compared the activity of Pd₂(dba)₃ with other palladium sources like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ in Sonogashira coupling. beilstein-journals.org While PdCl₂(PPh₃)₂ showed better activity in one study, Pd₂(dba)₃ has been successfully employed in various Sonogashira coupling protocols, including copper-free and aerobic conditions in aqueous media. beilstein-journals.orgresearchgate.netresearchgate.net The choice of ligand in conjunction with Pd₂(dba)₃ can influence the regioselectivity of the coupling. rsc.org
Research findings on the use of DBA in Sonogashira coupling include:
Pd₂(dba)₃ has been used as a catalyst in phosphine-free, copper-free, and aerobic Sonogashira coupling of aryl iodides with terminal alkynes in aqueous ethanol (B145695), providing good to excellent yields for aromatic alkynes and moderate to good yields for aliphatic alkynes. researchgate.net
In the Sonogashira coupling of diiodopurines, catalysts like Pd₂(dba)₃·CHCl₃ have been shown to switch the preferred coupling site from the C2-position to the C8-position, demonstrating catalyst-controlled regioselectivity. rsc.org
Stille Coupling
The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or pseudohalide, forming a carbon-carbon bond. libretexts.orgjk-sci.comwikipedia.org Palladium catalysts, including Pd(dba)₂ and Pd₂(dba)₃, are commonly used in the Stille reaction. libretexts.orgjk-sci.comscientificlabs.co.uksigmaaldrich.comwikipedia.orgharvard.eduacs.orgacs.orguwindsor.ca These dba-containing palladium complexes can undergo ligand dissociation to form the active palladium(0) species. libretexts.org The Stille reaction is known for its tolerance of various functional groups. jk-sci.com
Research findings on the use of DBA in Stille coupling include:
Pd(dba)₂ and Pd₂(dba)₃ are listed as commercially available Pd(0) sources for the Stille reaction. jk-sci.comharvard.edu
Pd₂(dba)₃, often with ligand additives, is used in Stille coupling reactions. wikipedia.orgharvard.edu The addition of Cu(I) salts can increase the reaction rate. harvard.edu
Role in Carbon-Heteroatom Bond Formations
Dibenzylideneacetone-based palladium catalysts also play a role in the formation of carbon-heteroatom bonds.
Fluorination of Allylic Chlorides
Palladium catalysts, including those derived from DBA, have been utilized in the fluorination of allylic chlorides, a reaction that forms a carbon-fluorine bond. sigmaaldrich.comscientificlabs.comscientificlabs.ieacs.orgucla.eduucla.edu This transformation can be achieved using a Pd(0) catalyst in combination with a ligand and a fluoride source like silver(I) fluoride (AgF). acs.orgucla.eduucla.edubeilstein-journals.orgamazonaws.com Pd₂(dba)₃ has been specifically mentioned as a palladium source used in the palladium-catalyzed fluorination of allylic chlorides. ucla.eduamazonaws.com Mechanistic studies suggest that the reaction may involve an allylpalladium fluoride intermediate and can proceed through an Sɴ2-type attack of fluoride on a Pd(II)-allyl intermediate. acs.orgucla.edubeilstein-journals.org
Research findings on the use of DBA in the fluorination of allylic chlorides include:
Selective Carbon-Sulfur Bond Formation
Palladium complexes derived from dba have demonstrated efficacy in catalyzing the formation of carbon-sulfur bonds. For instance, Pd₂(dba)₃ has been employed as a precursor for selective carbon-sulfur bond formation through the addition of S-S and S-H bonds to alkynes samaterials.comsigmaaldrich.comscientificlabs.com. Furthermore, palladium nanoparticles generated in situ from Pd₂(dba)₃ have been found to be efficient heterogeneous catalysts for the sulfonylation of vinyl cyclic carbonates with sodium sulfinates, leading to the formation of allylic sulfones with high yields and selectivity rsc.orgnih.govrsc.org. This process highlights the role of dba-derived palladium species in facilitating C-S bond coupling reactions under mild conditions rsc.orgnih.gov.
Enantioselective Catalysis (e.g., Tsuji Allylations)
Dibenzylideneacetone-palladium complexes are integral to various enantioselective catalytic reactions, particularly in asymmetric allylic alkylation, including the Tsuji allylation. The Tsuji allylation, developed in the 1980s, involves the palladium-catalyzed reaction of unstabilized enolates or enol equivalents with allyl electrophiles nih.govnih.gov. Enantioselective versions of the Tsuji allylation have been developed, utilizing chiral ligands in conjunction with palladium precursors like Pd₂(dba)₃ to generate chiral products with high enantiomeric excess nih.govthieme-connect.comcaltech.edu. For example, the asymmetric Tsuji allylation of allyl enol carbonates and silyl (B83357) enol ethers using Pd₂(dba)₃ and chiral phosphinooxazoline (PHOX) ligands has provided access to chiral cycloalkanones with quaternary stereocenters in high enantiopurity thieme-connect.comcaltech.edu. Pd₂(dba)₃ has also been used as a palladium source in other asymmetric transformations, such as the asymmetric hydrophosphorylation of alkynes rsc.org and asymmetric [4+2] cycloaddition reactions acs.org.
Catalyst Stability and Longevity in Palladium Systems
The stability and longevity of palladium catalysts are crucial for their practical application. While Pd₂(dba)₃ is generally considered air-stable as a solid, its solutions can decompose over time chemicalbook.com. The stability of dba-palladium complexes and the resulting catalytic systems can be influenced by various factors, including the solvent and the presence of additional ligands uvic.capitt.edu. The dba ligands are relatively weak and can dissociate, which is necessary for the catalytic cycle but can also lead to catalyst deactivation, particularly through the formation of palladium black or larger palladium nanoparticles acs.orgreddit.com. The specific type of dba ligand can also play a role in stabilizing the catalytic species and preventing palladium agglomeration, thereby increasing catalyst longevity researchgate.netnih.gov.
Formation of Palladium Nanoparticles from Pd₂(dba)₃ Precursors
Pd₂(dba)₃ is known to decompose to form palladium nanoparticles (PdNPs), both in solution and on solid supports acs.orgresearchgate.netacs.org. This decomposition can occur during the preparation of heterogeneous catalysts or even in homogeneous reaction systems researchgate.netacs.orgmdpi.com. The size and distribution of the resulting nanoparticles can be influenced by the reaction conditions, including the solvent and the presence of support materials acs.orgresearchgate.net. While the formation of PdNPs can sometimes lead to catalyst deactivation through agglomeration, in certain cases, these in situ generated nanoparticles are the actual active catalytic species, particularly in some heterogeneous or "heterogenized homogeneous" catalytic systems rsc.orgnih.govrsc.orgresearchgate.netmdpi.comfree.fracs.org. For instance, PdNPs formed from Pd₂(dba)₃ have been identified as the active catalysts in specific C-S bond formation reactions rsc.orgnih.gov. The controlled formation and stabilization of PdNPs from dba precursors is an active area of research aimed at developing efficient and recyclable heterogeneous catalysts nih.govnih.gov.
Dibenzylideneacetone in Heterogeneous Catalysis
While dba-palladium complexes are often used as precursors for homogeneous catalysis, dba also plays a role in the preparation and application of heterogeneous palladium catalysts. Pd₂(dba)₃ can be used to deposit palladium nanoparticles onto support materials, such as carbon, to create heterogeneous catalysts researchgate.netmdpi.com. These supported palladium catalysts have been applied in various reactions, including cross-coupling processes researchgate.netmdpi.com. In some heterogeneous systems derived from Pd₂(dba)₃, the active species may involve not only supported nanoparticles but also leached molecular palladium species that participate in the catalytic cycle in the solution phase mdpi.com. The interplay between homogeneous and heterogeneous catalysis when using dba-palladium precursors on supports is a complex area of study mdpi.com. Pd(dba)₂ has also been explored as a palladium source for heterogeneous catalysis, although its air sensitivity can be a drawback compared to other precursors acs.org.
V. Biological and Medicinal Chemistry Research Involving Dibenzylideneacetone Derivatives
Antimalarial Activity
Dibenzylideneacetone (B150790) derivatives have demonstrated promising antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govamazonaws.comresearchgate.net Research indicates that DBA analogs can inhibit the growth of P. falciparum. researchgate.netscilit.com
Inhibition of Plasmodium falciparum Enoyl Acyl Carrier Protein Reductase (PfENR)
One proposed mechanism for the antimalarial activity of dibenzylideneacetone derivatives is the inhibition of Plasmodium falciparum enoyl acyl carrier protein reductase (PfENR). researchgate.netjppres.com PfENR is a crucial enzyme in the parasite's fatty acid synthesis pathway, which is essential for its survival. nih.govfrontiersin.orgmdpi.com Studies utilizing in silico molecular docking have predicted that dibenzylideneacetone has a strong potential to inhibit P. falciparum growth by targeting the PfENR pathway. jppres.com This suggests that DBA derivatives may interfere with the parasite's ability to synthesize essential lipids. mdpi.com
Inhibition of Human Dihydrofolate Reductase (hDHFR)
Another enzyme that has been explored in the context of dibenzylideneacetone derivative activity is human dihydrofolate reductase (hDHFR). researchgate.netjppres.com While primarily investigated as a target for anticancer therapy, hDHFR is also relevant in the broader context of cellular processes that could be affected by potential therapeutic agents. mdpi.comnih.gov In silico studies have also examined the potential of dibenzylideneacetone to inhibit hDHFR, although the prediction suggested a stronger inhibitory potential against PfENR compared to hDHFR. jppres.com
Antitrypanosomal Activity (e.g., against Trypanosoma brucei)
Dibenzylideneacetone compounds have exhibited potent in vitro antitrypanosomal activity, including against bloodstream forms of Trypanosoma brucei, the parasite that causes Human African Trypanosomiasis (HAT). nih.govresearchgate.netresearcher.lifenih.gov A structure-activity relationship study involving several DBA analogs revealed potent activity with sub-micromolar EC₅₀ values. nih.govresearchgate.netnih.gov Some compounds showed EC₅₀ values as low as 200 nM. nih.govresearchgate.netnih.gov The electronic properties of the aryl rings in DBA analogs may influence their potency against T. brucei. nih.gov Asymmetrical compounds with electron-rich rings generally exhibited good activity. nih.gov For instance, asymmetrical compounds with electron-rich rings showed EC₅₀ values ranging from 0.29 to 1.25 μM. nih.gov One particular compound, an asymmetrical analog with a nitro group, demonstrated faster killing of the parasite compared to the control drug pentamidine (B1679287) in a study. nih.gov This compound required less than 24 hours to kill the parasite at tested concentrations, while pentamidine required over 30 hours. nih.gov
| Compound Type | Aryl Ring Electronic Property | T. brucei EC₅₀ Range (μM) |
|---|---|---|
| Symmetrical, unsubstituted | - | 0.80 |
| Asymmetrical | Electron-rich | 0.29 - 1.25 |
| Asymmetrical | Electron-deficient | 1.93 - 2.51 |
| Cyclic dienone (piperidinone) | - | 0.20 |
| Cyclic dienone (cyclohexanone) | - | > 4 |
Further exploration of cyclic dienones structurally related to DBAs is needed to fully understand their structure-activity relationship against T. brucei. nih.gov
Antioxidant Activity
Dibenzylideneacetone and its derivatives have been described as potential radical scavengers with antioxidant properties due to their conjugated system. researchgate.netamazonaws.comsmolecule.comijrpc.com Studies have investigated the antioxidant activity of synthesized benzylidene ketone derivatives, including those structurally related to DBA. researchgate.net For example, four benzylidene ketone derivatives synthesized by reacting 4-nitrobenzaldehyde (B150856) with ketone derivatives showed antioxidant activity against deoxyribose degradation. researchgate.net One specific compound demonstrated the highest activity, which was attributed to alkyl elongation at the ketone chain based on molecular docking simulations. researchgate.net Another study evaluated the antioxidant activity of 3,3'-dihydroxy-4,4'-dimethoxydibenzylideneacetone, reporting high antioxidant activity based on the DPPH radical scavenger method. unmul.ac.id
Antifungal Activity
Dibenzylideneacetone derivatives have shown antifungal properties. wikipedia.orgamazonaws.comuni.lu Chitosan-dibenzylideneacetone Schiff bases, for instance, have exhibited potent antifungal properties against Candida albicans and Aspergillus fumigatus. researchgate.netnih.gov In one study, a 3-hydroxy-dibenzylideneacetone derivative displayed potent antifungal activity, surpassing fluconazole (B54011) against certain Candida species. umcgresearch.org This compound effectively inhibited fungal adhesion and biofilm formation and showed synergy when combined with other antifungal agents. umcgresearch.org It was found to target both the fungal membrane and cell wall. umcgresearch.org
Analgesic Properties
Dibenzylideneacetone is mentioned as exhibiting analgesic characteristics. wikipedia.orgamazonaws.comuni.lu However, detailed research findings specifically on the analgesic properties of dibenzylideneacetone derivatives were not extensively available in the provided search results.
Antitumor/Anticancer Characteristics
Dibenzylideneacetone and its derivatives have demonstrated potential as anticancer agents through various mechanisms, including the induction of apoptosis and inhibition of cancer cell growth in different cell lines researcher.liferesearchgate.netnih.gov.
Inhibition of NF-κB Activation
Studies have indicated that certain dibenzylideneacetone analogues can efficiently inhibit the activation of Nuclear Factor-kappa B (NF-κB). NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival, and its aberrant activation is observed in various cancers nih.govnih.goviiarjournals.org. Inhibition of NF-κB can lead to suppressed cell proliferation and increased sensitivity to apoptosis nih.gov. For example, pyridinyl analogues of dibenzylideneacetone have been shown to inhibit NF-κB activation nih.gov. Another study on dibenzocyclooctatetraene derivatives, which are structurally related, identified a compound that potently inhibited the NF-κB signaling pathway in RAW264.7 cells with an IC₅₀ value of 0.52 µM nih.gov. This inhibition involved preventing IκB-α degradation and p65 nuclear translocation nih.gov.
Inhibition of Colorectal Carcinoma HCT116 p53+/+ Cell Growth
Research has shown that dibenzylideneacetone analogues can inhibit the growth of colorectal carcinoma HCT116 p53+/+ cells nih.govresearchgate.net. HCT116 p53+/+ cells are a human colon cancer cell line that expresses wild-type p53 protein semanticscholar.orgplos.org. Studies on pyridinyl analogues of dibenzylideneacetone have reported their efficacy in inhibiting the growth of these cells nih.govresearchgate.net. Additionally, dibenzalacetone derivatives have shown promising results against HCT-116 cancer cells researchgate.net.
Activity against Oral Cancer Cells
Dibenzylideneacetone has demonstrated activity against oral cancer cells researcher.liferesearchgate.netnih.govnih.gov. Studies have shown that DBA can inhibit cell growth and induce apoptosis in various human oral cancer cell lines nih.govnih.gov. This apoptotic effect is associated with the modulation of specificity protein 1 (Sp1) and the induction of the pro-apoptotic protein Bax nih.gov. DBA has been observed to decrease Sp1 expression by facilitating protein degradation, which in turn enhances the activation of Bax, leading to its translocation to the mitochondrial outer membrane and oligomerization nih.gov. These findings suggest DBA as a potential anticancer drug candidate for oral cancer through the down-regulation of Sp1 nih.gov.
Anti-inflammatory Properties
Dibenzylideneacetone exhibits anti-inflammatory properties labsolu.casmolecule.comresearchgate.net. Research suggests that DBA may inhibit certain enzymes involved in oxidative stress pathways smolecule.com. Chlorinated chalcone (B49325) derivatives, structurally related to DBA derivatives, have shown anti-inflammatory effects comparable to diclofenac (B195802) sodium researchgate.net.
Antitubercular Properties
Some dibenzylideneacetone derivatives have been reported to possess antitubercular activity researchgate.net. While the specific mechanisms may vary, this activity highlights the potential of this class of compounds in addressing infectious diseases researchgate.netnih.gov.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies on dibenzylideneacetone analogues aim to understand how modifications to the chemical structure influence their biological activities nih.govacs.orgresearchgate.netcu.edu.eg. For instance, SAR studies on DBA compounds evaluated for antitrypanosomal activity revealed that the electronic nature of the aryl rings influences activity, with a general preference for electron-rich analogs nih.govresearchgate.net. However, exceptions exist, indicating that the relationship is complex researchgate.net. Another study on diarylidenepiperidin-4-ones, structurally related to DBA derivatives, showed that substitutions on the arylidene ring and N-substitution significantly affected anticancer activity cu.edu.eg. Electron-withdrawing groups on the arylidene ring and N-alkylation or N-acylation were reported to increase cytotoxic activity cu.edu.eg. SAR studies are crucial for the rational design of more potent and selective derivatives with improved therapeutic profiles acs.orgcu.edu.eg.
Dibenzylideneacetone Analogues as Curcumin (B1669340) Analogues
Dibenzylideneacetone (DBA) analogues have garnered attention in biological and medicinal chemistry due to their structural similarities to curcumin and their potential to exhibit comparable or enhanced biological activities. Curcumin, a natural product derived from Curcuma longa, is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. However, its clinical application is limited by poor bioavailability and chemical instability, particularly the degradation of its β-diketone moiety under physiological conditions. researchgate.netmdpi.comencyclopedia.pubmdpi.com
DBA compounds, which feature an α,β-unsaturated ketone linker similar to the curcuminoid backbone but often lacking the labile β-diketone group, offer improved in vitro stability and potentially better pharmacokinetic profiles compared to curcumin. researchgate.netnih.gov This structural modification is a key aspect of designing curcumin analogues with enhanced properties. researchgate.netencyclopedia.pub
Research has explored the biological activities of various DBA analogues, positioning them as potential mimetics or improvements upon curcumin. For instance, studies have shown that certain curcumin analogues with a five-carbon enone spacer, characteristic of DBA structures, can retain or enhance growth-suppressive activity against various cancer cells. researchgate.net Some monocarbonyl analogues of curcumin, which lack the β-diketone moiety, have demonstrated greater antibacterial and anti-inflammatory activity than curcumin itself. researchgate.net
Specific research findings highlight the potential of DBA analogues in different therapeutic areas:
Anti-inflammatory Activity: DBA derivatives have been investigated for their anti-inflammatory properties. Curcumin is known to inhibit various inflammatory pathways, including NF-κB activation. rsc.orgresearchgate.netpensoft.netdovepress.com Pyridinyl analogues of dibenzylideneacetone (pyr-dba), functioning as enone analogues of curcumin, have been shown to efficiently inhibit the activation of NF-κB. rsc.orgresearchgate.netrsc.org Some studies suggest that the anti-inflammatory activity of monoketone curcuminoids (which include DBA-like structures) can be influenced by substituents on the aromatic rings, with increased electron density potentially enhancing this activity. mdpi.com
Anticancer Activity: DBA and its analogues have demonstrated anticancer activity in various tumor cell lines. sciencepublishinggroup.comscispace.comnih.gov Research on pyr-dba derivatives showed inhibitory activity against the growth of colorectal carcinoma HCT116 p53+/+ cells, with some compounds exhibiting low to sub-micromolar IC₅₀ values. rsc.org One study specifically investigated dibenzylideneacetone (DBA) as a curcumin analogue with anti-cancer activity in human mucoepidermoid carcinoma (MEC) cell lines and tumor xenografts. DBA decreased cell viability and induced apoptosis in MEC cells, accompanied by the inhibition of specificity protein 1 (Sp1). nih.gov This suggests a crucial apoptotic mechanism for DBA, positioning it as a potential anticancer drug candidate for MEC. nih.gov Other curcumin analogues with a five-carbon linker have shown promising cytotoxic activities in various tumor cell lines. researchgate.net
Antiparasitic Activity: Using curcumin as a starting point, studies have evaluated curcuminoids and related analogues, including a subset of DBA compounds, for activity against neglected disease pathogens like Trypanosoma brucei. nih.gov Certain DBA compounds exhibited potent in vitro antitrypanosomal activity with sub-micromolar EC₅₀ values. nih.gov A structure-activity relationship study involving numerous DBA analogues identified several compounds with EC₅₀ values as low as 200 nM against T. b. brucei. nih.gov Cytotoxicity counter screens in HEK293 cells also identified compounds with selectivity indices above 10, suggesting DBAs as potential starting points for new therapies for Human African Trypanosomiasis (HAT). nih.gov
While specific detailed data tables comparing the activities of numerous DBA analogues directly against curcumin across multiple assays were not extensively available in the search results, the research indicates that DBA analogues can exhibit comparable or improved potency and stability in certain biological contexts. researchgate.netmdpi.comencyclopedia.pubrsc.org The modification of the β-diketone moiety in curcumin to form monocarbonyl analogues, such as those found in DBA structures, is a strategy employed to enhance chemical stability and improve pharmacokinetic profiles, leading to potentially better bioactivities. researchgate.netmdpi.comencyclopedia.pub
Vi. Advanced Materials Science Applications of Dibenzylideneacetone
Nonlinear Optical (NLO) Properties
Dibenzylideneacetone (B150790) derivatives have demonstrated significant second- and third-order nonlinear optical properties, making them promising candidates for various photonic applications mdpi.comresearchgate.netnii.ac.jp. The ability to easily tailor the molecular structures of organic compounds like DBA derivatives makes them appealing alternatives to inorganic materials for developing nonlinear optical devices mdpi.comnii.ac.jp. The nonlinear optical responses of these compounds are primarily electronic in origin osti.gov.
Second Harmonic Generation (SHG)
Second Harmonic Generation (SHG) is a nonlinear optical effect responsible for frequency conversion, where incident light is converted to light with double its frequency mdpi.comresearchgate.net. This effect is quantified by the first-order hyperpolarizability (β) of individual molecules mdpi.comresearchgate.net. Studies have investigated the SHG properties of dibenzylideneacetone derivatives, with some pyrazoline derivatives of DBA showing SHG efficiencies up to 5 times larger than that of potassium dihydrogen phosphate (B84403) (KDP), a common reference material researchgate.net. This enhanced efficiency is attributed to their molecular structure and crystalline arrangements researchgate.net. The first molecular hyperpolarizability (β) can be obtained experimentally using techniques like hyper-Rayleigh scattering (HRS) mdpi.comoptica.org. Theoretical calculations, such as those employing time-dependent density functional theory (TD-DFT), are also used to predict β values and understand the influence of molecular structure on NLO properties mdpi.comresearchgate.net. For instance, the molecular planarity in some derivatives has been shown to play a crucial role in modulating optical properties researchgate.net.
Research Findings on SHG: A study on a set of dibenzylideneacetone derivatives reported βHRS values up to 52 cm⁴·statvolt⁻¹ in dichloromethane (B109758) solution mdpi.com. This value is considered robust given the short π-electron backbone length of the studied compounds and suggests their potential for converting infrared light into visible light mdpi.com. Another study highlighted that substituting different groups (electron-withdrawing and electron-donating) at the 'para' position of the aromatic ring in DBA derivatives synthesized by Claisen-Schmidt reaction enhanced SHG researchgate.net.
Table 1: Comparison of βHRS Values for Selected Compounds
| Compound | βHRS (cm⁴·statvolt⁻¹) | Reference Material | Application Potential |
| 4-DMDBA | 52 | PNA (17) | Optical frequency conversion |
| Pyrazoline DBA Derivatives | Up to 5x KDP | KDP | Electronic devices based on second-order NLO responses |
*Note: Data compiled from references researchgate.net. PNA: para-nitroaniline; KDP: Potassium dihydrogen phosphate.
Two-Photon Absorption (2PA)
Two-photon absorption (2PA) is a third-order nonlinear optical process where a material simultaneously absorbs two photons to reach a higher energy state mdpi.comossila.com. The total energy of the two absorbed photons equals the energy difference between the initial and final states ossila.com. 2PA is typically observed under intense laser illumination, particularly with focused pulsed lasers ossila.com. The experimental 2PA cross-section (σ²ᴾᴬ) spectra can be measured using techniques like the Z-scan technique with femtosecond pulses mdpi.comosti.govmdpi.com. Theoretical investigations using methods such as solving coupled rate equations and quantum chemical calculations (e.g., TD-DFT and Sum-Over-States approach) are employed to understand the 2PA properties and the effect of molecular structure mdpi.commdpi.com.
Research Findings on 2PA: Studies on dibenzylideneacetone derivatives have demonstrated the presence of two-photon absorption osti.gov. The position of substituents on the molecule can significantly affect the 2PA properties mdpi.comnih.gov. For instance, theoretical investigations on dibenzylideneacetone derivatives with different chlorine atom positions showed variations in electronic structure, transition dipole moment, and energy gap, leading to different TPA properties mdpi.comnih.gov. While some DBA derivatives show excellent nonlinear absorption ability, exhibiting a rapid decrease in transmittance with increasing incident light intensity, some specific derivatives might show negligible σ²ᴾᴬ values in certain spectral regions, limiting their suitability for applications like optical limiters in those regions mdpi.commdpi.com.
Table 2: Examples of 2PA Cross-Section Values for Dibenzylideneacetone Derivatives
| Compound | 2PA Cross-Section (GM) | Measurement Wavelength | Note |
| Brome substituted DBA derivative | 24 | Not specified | Similar to chlore substituted DBA mdpi.com |
| Chlore substituted DBA derivative | 17 | Not specified | Similar to brome substituted DBA mdpi.com |
| 4-DMDBA | Negligible | 1064 nm | Not suitable for optical limiting |
*Note: Data compiled from references mdpi.com. 1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹.
Potential in Photonic Devices (e.g., Optical Frequency Converters, Optical Switching, Optical Limiters)
The significant nonlinear optical properties of dibenzylideneacetone derivatives suggest their potential for use in various photonic devices mdpi.comresearchgate.netnii.ac.jp. Their intrinsic ultrafast electronic responses and the ease of tailoring their molecular structures make them promising raw materials for such applications mdpi.comnii.ac.jp.
Applications Explored:
Optical Frequency Converters: The robust first-order hyperpolarizability values observed in some DBA derivatives indicate their potential for converting light from one frequency to another, particularly for converting infrared light into visible light mdpi.com. This is highly relevant for applications in optical communications mdpi.comresearchgate.net.
Optical Switching: Organic compounds, including DBA derivatives, are being explored for all-optical switching applications due to their fast response times mdpi.comresearchgate.net. The ability to modulate optical properties through subtle structural changes makes them interesting candidates for developing optical switches mdpi.comnih.govacs.orgsigmaaldrich.com.
Optical Limiters: Materials with strong nonlinear absorption, such as two-photon absorption, can function as optical limiters by reducing the transmittance of high-intensity light mdpi.com. While some DBA derivatives show promising nonlinear absorption, their suitability as optical limiters depends on their 2PA properties in the specific spectral region of interest mdpi.comosti.govmdpi.com. Derivatives of DBA have shown good optical limiting behavior osti.gov.
Applications in Organic Solar Cells and Light-Emitting Diodes
While the primary focus of the search results was on nonlinear optical properties, some references allude to the broader use of related compounds or synthesis methods in organic electronic devices. For instance, tris(dibenzylideneacetone)dipalladium(0) (B46781), a complex where DBA acts as a ligand, is used as a catalyst in organic synthesis reactions relevant to the preparation of organic compounds wikipedia.orgtcichemicals.comscispace.comrsc.org. Some pyrazoline derivatives, structurally related to modified chalcones like DBA derivatives, are mentioned for their use in organic light-emitting diodes (OLEDs) due to their fluorescence properties researchgate.net. Additionally, a patent mentions the use of bis(dibenzylideneacetone)palladium(0) and palladium(II) acetate (B1210297) in organic light-emitting elements google.com. However, direct and detailed information specifically on the application of dibenzylideneacetone itself in organic solar cells or as the primary light-emitting material in LEDs was not extensively found within the provided search results. The search results primarily emphasize the NLO applications and the use of DBA as a ligand in catalysis for synthesizing other organic compounds potentially used in electronics.
Q & A
Q. What are the standard synthetic methods for dibenzylideneacetone (DBA), and how is its purity validated?
Dibenzylideneacetone is synthesized via Claisen-Schmidt condensation between benzaldehyde and acetone under basic conditions (e.g., NaOH in ethanol/water). Key steps include maintaining stoichiometric ratios (e.g., 2:1 benzaldehyde:acetone) and controlled temperature (e.g., cold water bath for exothermic control). Post-synthesis, purification involves recrystallization from ethanol or ether. Characterization methods :
Q. What are the primary applications of DBA in organic synthesis?
DBA is a ligand precursor for Pd(0) catalysts like tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃]), widely used in cross-coupling reactions (Suzuki, Heck, Negishi). Its electron-deficient alkene groups stabilize Pd(0) intermediates, enhancing catalytic activity. Example applications:
- Suzuki coupling : Catalyzes aryl-aryl bond formation under mild conditions.
- Buchwald-Hartwig amination : Facilitates C–N bond formation in heterocycle synthesis .
Advanced Research Questions
Q. How can dibenzylideneacetone derivatives be rationally designed for β-amyloid (Aβ) plaque targeting?
Structure-activity relationship (SAR) studies reveal substituent effects on Aβ binding:
| Substituent Position | Effect on Binding Affinity | Example Compounds (Kᵢ, nM) |
|---|---|---|
| Ortho | Reduced/abolished binding | Compound 6 (0.9), 70 (7.0) |
| Para | Tolerant of bulky groups | Compound 83 (4.13), 85 (5.15) |
Q. Methodology :
Q. What factors influence the catalytic performance of [Pd₂(dba)₃] in cross-coupling reactions?
Optimization parameters include:
- Ligand-to-Pd ratio : 1:1.2 (e.g., with tBu-phosphine) for active species generation.
- Solvent choice : Polar aprotic solvents (DMF, THF) enhance stability.
- Inert conditions : Ar/N₂ atmosphere prevents Pd oxidation.
- Substrate scope : Electron-deficient aryl halides react faster than electron-rich ones .
Q. How should discrepancies in stability data for [Pd₂(dba)₃] be addressed experimentally?
Reported stability variations arise from:
- Moisture sensitivity : Decomposes in humid conditions (store under inert gas).
- Light sensitivity : Degrades upon prolonged UV exposure (use amber vials).
- Contradictory thermal data : Validate via TGA (decomposition onset ~200°C) and reproducibility tests .
Q. What methodologies are recommended for assessing DBA-related compounds’ toxicity and environmental impact?
- In vitro assays : MTT/PrestoBlue for cytotoxicity (e.g., IC₅₀ in melanoma cell lines).
- In vivo models : Xenograft mice (e.g., 50 mg/kg Tris DBA-Pd inhibits tumor growth by 70%).
- Ecotoxicity : OECD 201/202 guidelines for aquatic toxicity (e.g., H411: chronic toxicity to algae) .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
